2-[2-(2-thienyl)vinyl]-8-quinolinol
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Overview
Description
2-[2-(2-thienyl)vinyl]-8-quinolinol is an organic compound that features a quinoline ring system substituted with a thienylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-thienyl)vinyl]-8-quinolinol typically involves the following steps:
Formylation Reaction: The initial step involves the formylation of thiophene to introduce a formyl group at the 2-position.
McMurry Dimerization: The formylated thiophene undergoes McMurry dimerization to form the thienylvinyl group.
Coupling Reaction: The thienylvinyl group is then coupled with 8-quinolinol using a suitable coupling reagent such as palladium-catalyzed Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale implementation of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-thienyl)vinyl]-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring or the thienyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Scientific Research Applications
2-[2-(2-thienyl)vinyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[2-(2-thienyl)vinyl]-8-quinolinol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The presence of the thienylvinyl group enhances its ability to participate in π-π interactions and hydrogen bonding, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-furyl)vinyl]-8-quinolinol
- 2-[2-(2-thienyl)vinyl]benzothiazole
- (E)-1,2-bis(2-thienyl)vinylene
Uniqueness
2-[2-(2-thienyl)vinyl]-8-quinolinol is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. Compared to similar compounds, it exhibits a higher degree of conjugation and coplanarity, enhancing its potential for use in electronic applications .
Properties
IUPAC Name |
2-[(E)-2-thiophen-2-ylethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-14-5-1-3-11-6-7-12(16-15(11)14)8-9-13-4-2-10-18-13/h1-10,17H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSVOAWASYWZQU-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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